molecular formula C18H24N2O2 B11627445 5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11627445
M. Wt: 300.4 g/mol
InChI Key: PNRYUVPQBMSBNM-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the hydroxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure and the presence of both hydroxyphenyl and ethyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

5,7-diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H24N2O2/c1-3-17-9-19-11-18(4-2,16(17)22)12-20(10-17)15(19)13-5-7-14(21)8-6-13/h5-8,15,21H,3-4,9-12H2,1-2H3

InChI Key

PNRYUVPQBMSBNM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)O)CC

Origin of Product

United States

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